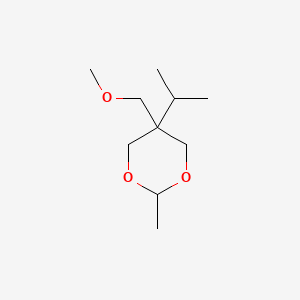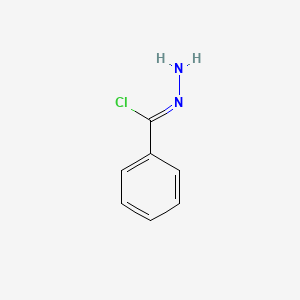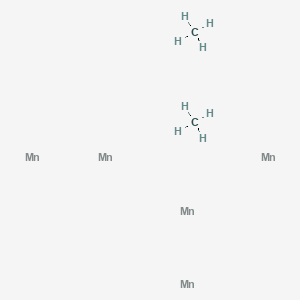
Manganese carbide (Mn5C2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese carbide (Mn5C2), also known as pentamanganese dicarbide, is a compound consisting of manganese and carbon. It is part of the broader family of metal carbides, which are known for their hardness, refractory nature, and resistance to wear, corrosion, and heat. These properties make manganese carbide a valuable material in various industrial applications, particularly in the manufacturing of tools and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese carbide can be synthesized through several methods. One common approach involves the direct carburization of manganese oxide sources using methane. This process is governed by a diffusion-controlled reaction, where methane directly carburizes the manganese oxide without cracking . Another method involves the use of solid-state galvanic cells with calcium fluoride as the solid electrolyte, which allows for precise control over the formation of manganese carbides .
Industrial Production Methods: In industrial settings, manganese carbide is typically produced by heating a mixture of manganese powder and carbon sources, such as graphite, at high temperatures under a controlled atmosphere. This process ensures the formation of manganese carbide with high purity and desired properties .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese carbide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For instance, it can be hydrolyzed with water at different temperatures, leading to the formation of hydrogen and hydrocarbons .
Common Reagents and Conditions:
Oxidation: Manganese carbide can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of manganese oxides.
Reduction: It can be reduced using hydrogen or other reducing agents to form manganese metal.
Hydrolysis: When reacted with water, manganese carbide produces hydrogen and a mixture of hydrocarbons.
Major Products: The major products formed from these reactions include manganese oxides, manganese metal, hydrogen, and various hydrocarbons .
Applications De Recherche Scientifique
Manganese carbide has several applications in scientific research, particularly in the fields of chemistry, materials science, and electrochemistry. It is used in the synthesis of nanocomposites for supercapacitors, where it provides strong interfacial bonding and enhances the stability of the electrode materials . Additionally, manganese carbide is studied for its potential use in catalysis and energy storage due to its unique electrochemical properties .
Mécanisme D'action
The mechanism by which manganese carbide exerts its effects is primarily related to its metallic nature and the formation of strong bonds with other materials. For example, in supercapacitors, manganese carbide forms strong interfacial bonds with carbon nanotubes, enhancing the stability and performance of the electrode materials . The metallic nature of manganese carbide also facilitates the adsorption of active hydrogen, which plays a crucial role in its hydrolysis reactions .
Comparaison Avec Des Composés Similaires
- Manganese Aluminum Carbide (Mn3AlC2)
- Manganese Aluminum Carbide (Mn2AlC)
- Manganese Carbide (Mn3C)
- Manganese Carbide (Mn23C6)
Comparison: Manganese carbide (Mn5C2) is unique due to its specific stoichiometry and the resulting properties. Compared to other manganese carbides, such as Mn3C and Mn23C6, Mn5C2 has distinct electrochemical properties that make it particularly suitable for applications in energy storage and catalysis . Additionally, its ability to form strong interfacial bonds with other materials, such as carbon nanotubes, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
12071-17-9 |
|---|---|
Formule moléculaire |
C2H8Mn5 |
Poids moléculaire |
306.78 g/mol |
Nom IUPAC |
manganese;methane |
InChI |
InChI=1S/2CH4.5Mn/h2*1H4;;;;; |
Clé InChI |
FCWVWCUHRVQDLW-UHFFFAOYSA-N |
SMILES canonique |
C.C.[Mn].[Mn].[Mn].[Mn].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


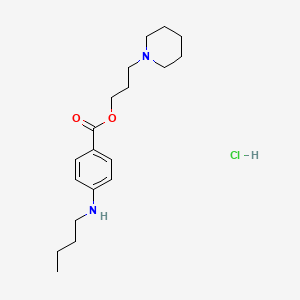
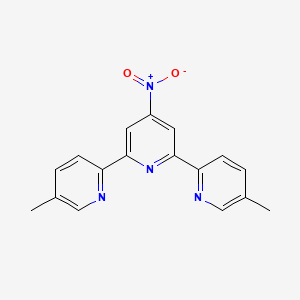
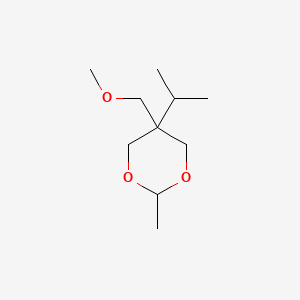

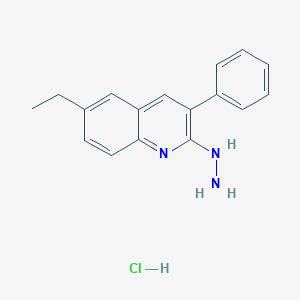
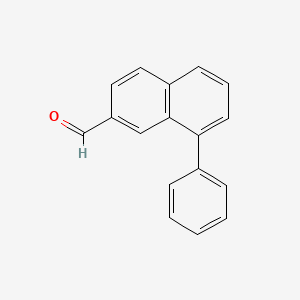
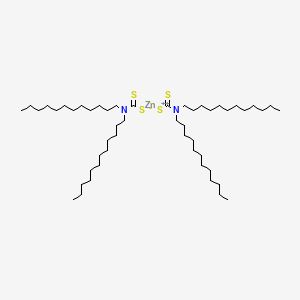
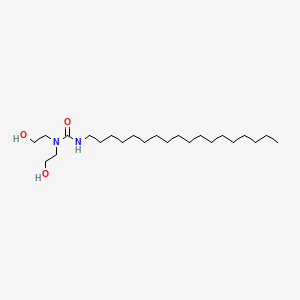
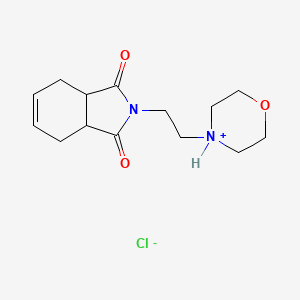

![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
